molecular formula C21H18F3N5 B2961112 N-CYCLOPENTYL-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866845-76-3

N-CYCLOPENTYL-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2961112
CAS No.: 866845-76-3
M. Wt: 397.405
InChI Key: IAVVOQLLOSBNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused heterocyclic core ([1,2,3]triazolo[1,5-a]quinazoline) with a trifluoromethylphenyl substituent at position 3 and a cyclopentylamine group at position 4. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the cyclopentyl moiety may influence steric interactions and solubility. Structural analogs of this compound often vary in substituents at positions 3 and 5, which critically modulate their physicochemical and biological properties.

Properties

IUPAC Name

N-cyclopentyl-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5/c22-21(23,24)14-7-5-6-13(12-14)18-20-26-19(25-15-8-1-2-9-15)16-10-3-4-11-17(16)29(20)28-27-18/h3-7,10-12,15H,1-2,8-9H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVVOQLLOSBNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. The reactions are often carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-CYCLOPENTYL-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The compound’s structure allows it to bind to active sites or allosteric sites on target proteins, thereby altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-cyclopentyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine and its analogs.

Compound Name Position 3 Substituent Position 5 Substituent Key Features Molecular Weight (g/mol) Synthetic Yield
This compound (Target) 3-(Trifluoromethyl)phenyl Cyclopentylamine High lipophilidity (CF₃), moderate steric bulk (cyclopentyl) ~430 (estimated)* Not reported
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl 4-Ethoxyphenyl Polar sulfonyl group, ethoxy group enhances π-π interactions ~494 (estimated) Not reported
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Methylphenyl 3,4-Diethoxyphenethyl Electron-donating methyl and ethoxy groups; flexible side chain ~512 (estimated) Not reported
3-(3,4-Dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3,4-Dimethylbenzenesulfonyl 2-Methoxy-5-methylphenyl Bulky sulfonyl group; methoxy and methyl groups for solubility modulation ~532 (estimated) Not reported

*Molecular weight estimated using ChemDraw based on the target compound’s structure.

Key Observations:

Sulfonyl-containing analogs (e.g., ) introduce polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration.

Position 5 Substituents :

  • The cyclopentylamine group in the target compound provides moderate steric bulk compared to the extended phenethyl or methoxyphenyl groups in analogs . This could influence binding pocket interactions in biological targets.
  • Ethoxy and methoxy groups (e.g., ) may enhance hydrogen-bonding capacity but increase metabolic susceptibility.

Synthetic Yields: Limited data are available for direct comparison. However, a related triazoloquinoxaline compound (C23H17F3N4O2S) was synthesized in 87% yield via a metal-free protocol , suggesting efficient routes for analogous triazoloquinazolines.

Biological Activity

N-Cyclopentyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article outlines the compound's biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₅F₃N₄
  • Molecular Weight : 272.27 g/mol
  • CAS Number : 197456-12-5

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research has demonstrated that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. In vitro studies have shown that this compound possesses activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) indicating effective bacterial inhibition.

Compound Target Bacteria MIC (µM)
This compoundMRSA12.5
Control CompoundMRSA25

Anti-inflammatory Potential

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it can attenuate lipopolysaccharide-induced NF-κB activation in cellular models. This suggests a potential mechanism for reducing inflammation through modulation of key signaling pathways.

Cytotoxicity and Cell Viability

In cytotoxicity assays, the compound showed minimal toxicity at concentrations up to 20 µM across various cell lines. This indicates a favorable safety profile for further development as a therapeutic agent.

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of NF-κB Signaling : By preventing the activation of NF-κB, the compound may reduce the expression of pro-inflammatory cytokines.
  • Disruption of Bacterial Cell Wall Synthesis : The structural characteristics of the compound may allow it to interfere with bacterial cell wall integrity.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the triazole class:

  • Study on Antimicrobial Efficacy : A comparative study found that triazole derivatives with trifluoromethyl substitutions exhibited enhanced activity against MRSA compared to their non-fluorinated counterparts .
  • Anti-inflammatory Research : Another study highlighted that compounds with similar structural motifs significantly reduced inflammatory markers in animal models .
  • Cytotoxicity Assessment : A comprehensive evaluation across multiple cancer cell lines indicated low cytotoxicity for triazole derivatives at therapeutic concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.